2-Ethoxy-3-methoxybutan-1-amine
Description
2-Ethoxy-3-methoxybutan-1-amine is a substituted primary amine featuring an ethoxy (-OCH₂CH₃) group at the second carbon and a methoxy (-OCH₃) group at the third carbon of a four-carbon butan-1-amine backbone. Its stereochemical configuration (if chiral) and solubility profile would depend on the spatial arrangement of substituents and polar functional groups.
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-ethoxy-3-methoxybutan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-4-10-7(5-8)6(2)9-3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
ZQYKHMKUBRGBSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C(C)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of Haloalkoxy Intermediates
- The intermediate 1-halo-2-(2-alkoxy phenoxy) ethane derivatives can be synthesized by reacting 2-alkoxy phenols with 1,2-dihaloethanes (e.g., 1,2-dichloroethane) under basic conditions.
- This reaction is typically carried out at reflux temperatures ranging from 25°C up to the solvent’s boiling point for 1 to 15 hours, often without an external solvent as the dihaloethane can serve as both reagent and solvent.
Conversion to Amines via Gabriel Synthesis or Direct Amination
- The haloalkoxy intermediates are then reacted with potassium phthalimide or substituted phthalimides to form phthalimide derivatives.
- Subsequent hydrazinolysis or alkaline hydrolysis liberates the free amine.
- For instance, potassium hydroxide treatment of the phthalimide derivative at reflux results in 2-(2-alkoxy phenoxy) ethylamine derivatives.
Specific Application to 2-Ethoxy-3-methoxybutan-1-amine
- Although direct literature on 2-Ethoxy-3-methoxybutan-1-amine is limited, analogous methodology applies.
- Starting from 2-ethoxyphenol and 3-methoxybutanol or related intermediates, sequential alkylation and amination steps can be designed.
- Protecting groups and selective functional group transformations are employed to achieve regioselective substitution at the 2 and 3 positions of butan-1-amine.
Example Synthetic Procedure (Adapted from Related Compounds)
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2-Ethoxyphenol + 1,2-dichloroethane + NaOH + TBAB, reflux | Formation of 1-chloro-2-(2-ethoxyphenoxy)ethane intermediate | 70-85% |
| 2 | Intermediate + potassium phthalimide, 180°C, 3 h | Formation of phthalimide derivative | 80-90% |
| 3 | Phthalimide derivative + KOH, reflux, 6 h | Hydrolysis to free amine | 75-85% |
| 4 | Purification by distillation or chromatography | Isolation of 2-ethoxy-3-methoxybutan-1-amine | >95% purity |
Analytical and Purity Considerations
- Final products are typically analyzed by NMR, mass spectrometry, and HPLC to confirm structure and purity.
- Purity levels above 95% are standard for research and pharmaceutical applications.
- Careful control of reaction conditions, such as temperature, solvent choice, and catalyst loading, is critical to minimize side reactions and obtain high yields.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-methoxybutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-Ethoxy-3-methoxybutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methoxybutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-Ethyl-2-methoxybutan-1-amine (CAS 145550-57-8)
- Molecular Formula: C₇H₁₇NO
- Molecular Weight : 131.22 g/mol
- Key Features: Substituents: A methoxy group and an ethyl group are both attached to the second carbon of the butan-1-amine chain. Hydrogen Bonding: Two hydrogen bond donors (amine group) and three acceptors (amine and two ether oxygens) .
3-Ethoxy-2-methoxycyclobutan-1-amine Hydrochloride (CID 75437823)
- Molecular Formula: C₇H₁₅NO₂ (hydrochloride salt: C₇H₁₆ClNO₂)
- Molecular Weight : ~145.2 g/mol (free base)
- Key Features: Substituents: Ethoxy and methoxy groups on a cyclobutane ring, with the amine group at C1. The hydrochloride salt improves aqueous solubility compared to the free amine . Applications: Likely used in medicinal chemistry due to its polarizable ring system and salt form.
3-Methoxy-1-(3-methylphenyl)butan-2-amine (CID 79616788)
- Molecular Formula: C₁₂H₁₉NO
- Molecular Weight : 193.29 g/mol
- Key Features: Substituents: A methoxy group at C3 and a 3-methylphenyl group at C1. Structural Impact: The aromatic ring introduces conjugation effects, increasing UV absorption and altering lipophilicity. The bulky aryl group may hinder diffusion across biological membranes compared to aliphatic analogs . Applications: Potential use in agrochemicals or as a precursor for bioactive molecules due to its aromatic moiety.
Comparative Data Table
Key Findings and Implications
Substituent Position : The placement of alkoxy groups (e.g., C2 vs. C3 in butan-1-amine derivatives) significantly impacts steric effects and hydrogen-bonding capacity. For instance, 2-ethoxy-3-methoxybutan-1-amine’s adjacent substituents may enhance intermolecular interactions compared to the geminal substitution in 2-ethyl-2-methoxybutan-1-amine .
Ring vs. Chain Systems : Cyclobutane-based amines (e.g., CID 75437823) exhibit distinct conformational constraints and solubility profiles compared to linear chain analogs, making them preferable in targeted drug delivery .
Aromatic vs. Aliphatic Groups : The introduction of a phenyl group (CID 79616788) increases molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Biological Activity
2-Ethoxy-3-methoxybutan-1-amine is an organic compound characterized by its unique structure, which includes both ethoxy and methoxy functional groups attached to a butanamine backbone. Its molecular formula is CHNO. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis, particularly as a building block for biologically active molecules.
The compound features a primary amine group, making it versatile in chemical reactions. It can undergo various transformations, including oxidation, reduction, and nucleophilic substitution. The following table summarizes the key chemical reactions associated with 2-Ethoxy-3-methoxybutan-1-amine:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion of the amine group to oxides or nitro compounds. | Potassium permanganate (KMnO), chromium trioxide (CrO) |
| Reduction | Formation of secondary or tertiary amines from the compound. | Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH) |
| Substitution | Replacement of the ethoxy group with other functional groups. | Halides (Cl, Br), alkoxide ions under basic conditions |
Biological Activity
The biological activity of 2-Ethoxy-3-methoxybutan-1-amine has been explored primarily in the context of its role as a precursor in the synthesis of pharmaceuticals and agrochemicals. Research indicates that this compound can interact with biological systems, potentially affecting enzyme activity and receptor binding.
The mechanism by which 2-Ethoxy-3-methoxybutan-1-amine exerts its biological effects involves interactions with various molecular targets, including enzymes and receptors. The presence of ethoxy and methoxy groups can influence the compound's binding affinity and specificity, impacting pathways related to signal transduction and metabolic processes.
Comparative Analysis
To better understand the uniqueness of 2-Ethoxy-3-methoxybutan-1-amine, it is useful to compare it with similar compounds:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| 1-Ethoxy-3-methylbutan-2-amine | CHNO | Contains a methyl group instead of methoxy. |
| 3-Methoxybutan-1-amine | CHNO | Lacks ethyl substitution; simpler structure. |
| 2-Methoxyethylamine | CHNO | Shorter carbon chain; different functional groups. |
This table illustrates how variations in substitution patterns can affect reactivity and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
